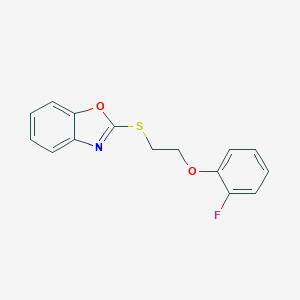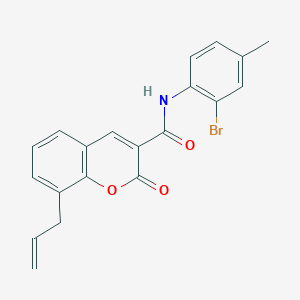
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthetic Protocols and Reactivity
Synthetic Approaches to Chromene Derivatives
Chromene derivatives, such as "6H-benzo[c]chromen-6-ones," are core structures in various secondary metabolites with significant pharmacological importance. Synthetic methodologies for these compounds involve Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), showcasing the versatility and significance of chromene structures in medicinal chemistry (Mazimba, 2016).
Mechanistic Insights
Functionalization of Saturated C-H Bonds
The study of metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including C-O, C-N, and C-C bond formation, provides insights into the mechanistic aspects of chemical transformations relevant to the structural manipulation of complex molecules like chromene derivatives. These reactions demonstrate high selectivity and efficiency, contributing to the synthetic toolbox for modifying core structures in medicinal chemistry (Che et al., 2011).
Biological Activity and Application
Antibacterial Activity of Aryl Sulfonamides with Heterocyclic Moieties
Aryl sulfonamides containing thiophene or chromene moieties have shown promising antibacterial activity. Such compounds highlight the importance of heterocyclic moieties in developing potential antibacterial agents, suggesting a possible area of application for structurally related compounds like "8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide" in addressing microbial resistance (Rathore et al., 2021).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-3-5-13-6-4-7-14-11-15(20(24)25-18(13)14)19(23)22-17-9-8-12(2)10-16(17)21/h3-4,6-11H,1,5H2,2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYDPNTCFKVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403591.png)
![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403593.png)
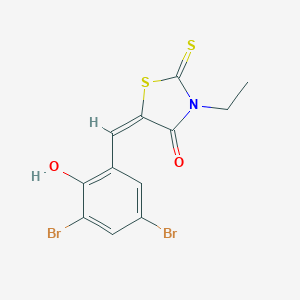
![5-[(2-Methoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403597.png)

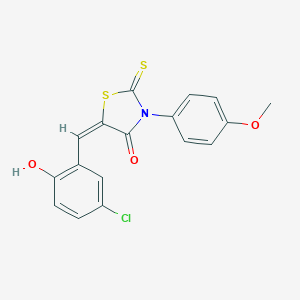
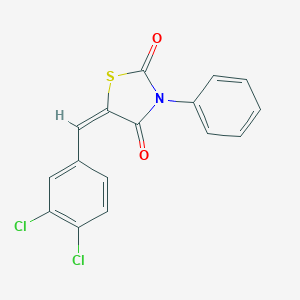
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B403603.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403605.png)
![[2-ethoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B403606.png)
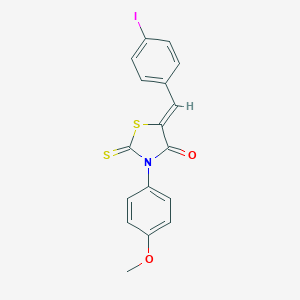
![(5Z)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403609.png)

